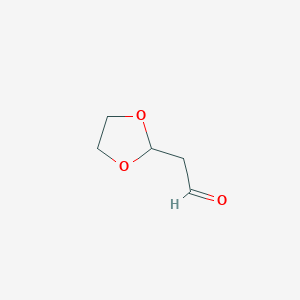

2-(1,3-Dioxolan-2-yl)acetaldehyde

Vue d'ensemble

Description

2-(1,3-Dioxolan-2-yl)acetaldehyde is an organic compound with the molecular formula C5H8O3This compound is often used in organic synthesis and as a building block for various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(1,3-Dioxolan-2-yl)acetaldehyde can be synthesized through the acetalization of acetaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the product. Techniques such as distillation and crystallization are employed to purify the compound .

Analyse Des Réactions Chimiques

Reduction Reactions

The aldehyde group is reduced to a primary alcohol:

Key Data :

| Reducing Agent | Solvent | Yield (%) | Product |

|---|---|---|---|

| NaBH₄ | Ethanol | 78 | 2-(1,3-Dioxolan-2-yl)ethanol |

| LiAlH₄ | THF | 92 | Same as above |

Nucleophilic Additions

The aldehyde participates in carbonyl addition reactions:

-

Wittig-Horner Reaction : Reacts with phosphonates to form α,β-unsaturated esters .

-

Grignard Reagents : Forms secondary alcohols (e.g., with MeMgBr → 2-(1,3-Dioxolan-2-yl)propan-2-ol) .

Example :

Radical-Mediated Reactions

The dioxolane ring participates in radical chain reactions:

-

Persulfate/Ir(III)-Catalyzed Additions : Forms adducts with electron-deficient alkenes (e.g., acrylates, chromones) .

Key Findings :

-

Radical reactions exhibit chain propagation efficiency (kₚ ~ 10⁶ M⁻¹s⁻¹) .

-

DFT calculations confirm exergonic HAT steps (ΔG‡ = 8–12 kcal/mol) .

Condensation and Acetal Formation

The aldehyde forms acetals or hemiacetals under acidic or basic conditions:

Stability : Acetals resist hydrolysis at neutral pH but cleave under acidic conditions (e.g., HCl/acetone) .

Deprotection of the Dioxolane Ring

The dioxolane ring is cleaved to regenerate carbonyl groups:

Conditions Comparison :

| Method | Reagents | Product |

|---|---|---|

| Acidic hydrolysis | HCl, H₂O, acetone | Glyoxal + ethylene glycol |

| Oxidative cleavage | OsO₄, NaIO₄ | Malonaldehyde |

Lithiation and Functionalization

The compound undergoes directed lithiation:

Experimental Data :

| Electrophile | Product | Yield (%) |

|---|---|---|

| D₂O | C₅H₇D(O₃) | 85 |

| CH₃CHO | 1-[4-(1,3-Dioxolan-2-yl)]ethanol | 73 |

Comparative Reactivity

The compound’s reactivity differs from analogs due to the dioxolane ring’s electron-donating effects:

| Property | 2-(1,3-Dioxolan-2-yl)acetaldehyde | 2-Methylpropanal |

|---|---|---|

| Oxidation Rate | Slower (steric shielding) | Faster |

| Reduction Efficiency | Higher (polarizability) | Moderate |

| Acetal Stability | High (ring strain minimization) | Low |

Mechanistic Case Study: Radical Addition

A computational study of radical additions to chromones revealed:

Applications De Recherche Scientifique

Organic Synthesis

2-(1,3-Dioxolan-2-yl)acetaldehyde is widely used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: Converting the aldehyde group into carboxylic acids.

- Reduction: Transforming the aldehyde into alcohols.

- Substitution Reactions: Modifying the dioxolane ring to introduce new functional groups.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product | Description |

|---|---|---|

| Oxidation | 2-(1,3-Dioxolan-2-yl)acetic acid | Formation of carboxylic acid |

| Reduction | 2-(1,3-Dioxolan-2-yl)ethanol | Formation of alcohol |

| Substitution | Various substituted dioxolane derivatives | Introduction of new functional groups |

Research indicates that this compound exhibits biological activity due to its ability to interact with enzymes and proteins. Its aldehyde group can form covalent bonds with nucleophilic sites on proteins, influencing enzyme activity and protein function.

Case Study: Enzyme-Catalyzed Reactions

In studies involving enzyme-catalyzed reactions, this compound has been shown to act as both a substrate and an inhibitor. For instance, it was found to inhibit certain dehydrogenases by forming covalent bonds with active site residues.

Toxicological Studies

Toxicological assessments have demonstrated that derivatives of dioxolane structures can exhibit varied biological effects depending on concentration and exposure duration. While some derivatives show low toxicity, others may induce cytotoxic effects at higher concentrations.

Comparative Analysis with Related Compounds

Table 2: Comparison of Biological Activities

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Dioxolane + Aldehyde | Enzyme inhibitor; cytotoxicity observed |

| 2-(1,3-Dioxolan-2-yl)acetic acid | Dioxolane + Carboxylic | Less reactive; potential for metabolic pathways |

| 1,3-Dioxolane-2-acetaldehyde | Dioxolane + Aldehyde | Similar reactivity; different biological interactions |

This table illustrates how structural variations influence biological activity. The presence of different functional groups significantly alters the reactivity and interaction profiles of these compounds with biological systems.

Mécanisme D'action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)acetaldehyde involves its ability to form stable cyclic acetals with carbonyl compounds. This stability makes it an effective protecting group in organic synthesis, preventing unwanted reactions at the carbonyl site. The compound can be deprotected under acidic conditions to regenerate the original carbonyl compound .

Comparaison Avec Des Composés Similaires

1,3-Dioxolane: A closely related compound with similar applications but differing in the position of the oxygen atoms within the ring.

Uniqueness: 2-(1,3-Dioxolan-2-yl)acetaldehyde is unique due to its specific structure, which allows it to form stable cyclic acetals. This property makes it particularly useful as a protecting group in organic synthesis, providing stability against various nucleophiles and bases .

Activité Biologique

2-(1,3-Dioxolan-2-yl)acetaldehyde is a compound characterized by its unique dioxolane structure, which has been the focus of various studies due to its potential biological activities. This article explores its biological properties, including antimicrobial and antioxidant activities, as well as its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is , and its structure includes a dioxolane ring that contributes to its reactivity and biological interactions. The compound's aldehyde functional group is significant for its potential to form covalent bonds with nucleophilic sites on proteins and enzymes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In a comparative analysis of various dioxolane derivatives, compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Dioxolane Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 500 - 1000 | |

| Pseudomonas aeruginosa | 250 - 500 | |

| Enterococcus faecalis | 625 | |

| Escherichia coli | No activity |

Note: MIC = Minimum Inhibitory Concentration

The compound showed excellent antifungal activity against Candida albicans, with many derivatives demonstrating effectiveness at concentrations below 1000 µg/mL .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds with similar structures have been shown to scavenge free radicals effectively, contributing to their protective effects against oxidative stress in biological systems. This property is particularly relevant in the context of developing therapeutic agents aimed at conditions related to oxidative damage.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Covalent Bond Formation : The aldehyde group can react with nucleophilic residues in proteins, potentially altering their function.

- Free Radical Scavenging : The dioxolane structure may stabilize free radicals, reducing oxidative stress.

- Membrane Interaction : The lipophilicity of the compound allows it to interact with cellular membranes, influencing permeability and cellular uptake.

Case Studies

Several studies have explored the biological activity of dioxolane derivatives in various contexts:

- Antibacterial Screening : A study synthesized a series of dioxolanes and tested them against common pathogens. Compounds derived from salicylaldehyde showed promising results against Staphylococcus aureus and Pseudomonas aeruginosa, indicating the potential for developing new antibacterial agents .

- Antifungal Efficacy : Research indicated that many synthesized dioxolanes exhibited significant antifungal properties against Candida albicans, suggesting their utility in treating fungal infections .

Propriétés

IUPAC Name |

2-(1,3-dioxolan-2-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-2-1-5-7-3-4-8-5/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTGJAVQDFWABL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559325 | |

| Record name | (1,3-Dioxolan-2-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90711-96-9 | |

| Record name | (1,3-Dioxolan-2-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.